molecular formula C27H32N4O5 B2396996 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 921463-66-3

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2396996
CAS No.: 921463-66-3
M. Wt: 492.576
InChI Key: XYAPWNBHCDJBPK-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H32N4O5 and its molecular weight is 492.576. The purity is usually 95%.
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Scientific Research Applications

DNA Binding Applications

Compounds with benzimidazole groups and related structures, such as Hoechst 33258, are known for their ability to bind to the minor groove of double-stranded DNA with specificity for AT-rich sequences. This binding capability has made them useful as fluorescent DNA stains for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Their applications extend to radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Neuropsychiatric Disorder Treatments

Dopamine D2 receptor ligands, including arylpiperazine derivatives, are used to treat conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. These compounds often feature aromatic moieties, cyclic amines, and lipophilic fragments critical for high D2 receptor affinity. The therapeutic potential of D2R modulators, including those belonging to the 1,4-disubstituted aromatic cyclic amine group, has been extensively reviewed, highlighting their importance in current treatment modalities (Jůza et al., 2022).

Receptor Modulation

Compounds with arylalkyl substituents, such as arylcycloalkylamines, have been highlighted for their pharmacophoric groups in antipsychotic agents. These groups contribute to the potency and selectivity of binding affinity at D(2)-like receptors, emphasizing the role of structural components in enhancing drug efficacy (Sikazwe et al., 2009).

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-34-23-9-7-21(8-10-23)30-13-11-29(12-14-30)17-22-16-25(32)26(36-3)18-31(22)19-27(33)28-20-5-4-6-24(15-20)35-2/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAPWNBHCDJBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.